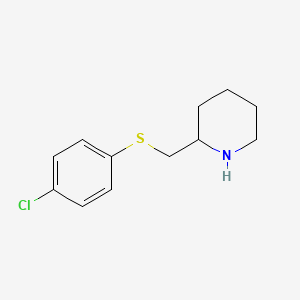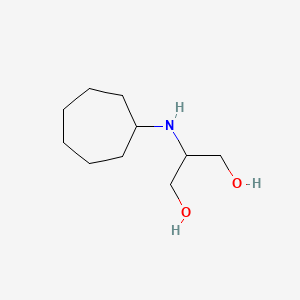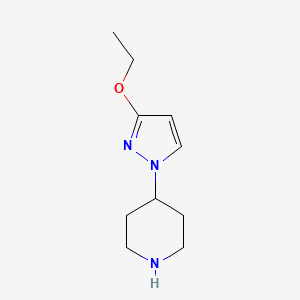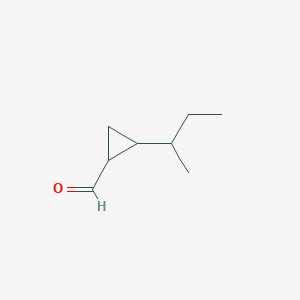
2-(Butan-2-yl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)cyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropanes are cyclic hydrocarbons with a three-membered ring structure, which imparts significant ring strain and unique chemical properties. This compound is characterized by the presence of a cyclopropane ring substituted with a butan-2-yl group and an aldehyde functional group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a reagent such as a diazo compound in the presence of a transition metal catalyst. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate advanced purification techniques such as distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Butan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening and the formation of more stable products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(Butan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(Butan-2-yl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
2-(Butan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Butan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropane ring’s strain can also influence its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the butan-2-yl group, resulting in different chemical properties and reactivity.
2-(Butan-2-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(Butan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring, the butan-2-yl substituent, and the aldehyde functional group
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
2-butan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-3-6(2)8-4-7(8)5-9/h5-8H,3-4H2,1-2H3 |
InChIキー |
GQRLKXVGUSVAJO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1CC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13250409.png)
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13250423.png)
![2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13250429.png)
![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
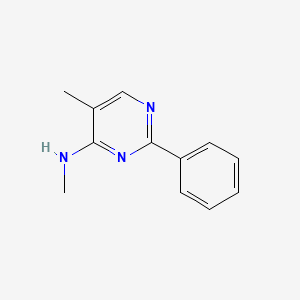
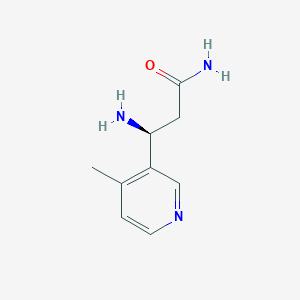
![2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol](/img/structure/B13250438.png)
![1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride](/img/structure/B13250439.png)

![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)
